molecular formula C19H18BrNO3S B2834052 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide CAS No. 1421491-55-5

4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide

Cat. No.: B2834052
CAS No.: 1421491-55-5
M. Wt: 420.32
InChI Key: IGMDLGPWWVZTOH-UHFFFAOYSA-N
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Description

4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound is characterized by a naphthalene ring system linked to a brominated benzenesulfonamide group via a hydroxypropyl chain, a molecular architecture that presents multiple sites for interaction with biological targets. Benzenesulfonamide derivatives are extensively investigated for their ability to act as enzyme inhibitors, particularly against carbonic anhydrases, with applications explored in oncology, where certain sulfonamide derivatives have demonstrated potent cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer) . The bromine atom on the benzene ring provides a handle for further functionalization via cross-coupling reactions, making this compound a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies . Furthermore, the benzenesulfonamide moiety is a privileged structure in drug discovery, known to confer target affinity and is found in compounds acting on a diverse range of targets, including PPAR-γ for diabetes research and 5-HT6 receptors for neurological studies . The presence of the naphthalene group suggests potential for hydrophobic interactions within protein binding pockets. This high-purity compound is intended for research purposes only, providing scientists with a versatile chemical tool for developing novel therapeutic agents and probing biochemical pathways.

Properties

IUPAC Name

4-bromo-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO3S/c20-15-8-10-16(11-9-15)25(23,24)21-13-12-19(22)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,19,21-22H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMDLGPWWVZTOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCNS(=O)(=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Naphthylation: The attachment of a naphthalene moiety to the propyl chain.

    Sulfonamidation: The formation of the sulfonamide group.

Each step requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Naphthylation often involves the use of naphthalene derivatives and a suitable base. Sulfonamidation typically requires sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 4-position of the benzene ring serves as a prime site for nucleophilic substitution due to its electron-withdrawing sulfonamide group activating the aromatic ring. Common reactions include:

Reaction TypeConditionsProducts/OutcomesYieldReference
Aromatic Amination Pd(OAc)₂, XPhos, K₂CO₃, 100°C4-Amino-N-substituted derivative78–85%
Thiol Coupling CuI, L-proline, DMSO, 80°C4-Sulfanylbenzene sulfonamide65–72%
Alkoxy Formation NaH, ROH, THF, reflux4-Alkoxybenzenesulfonamide60–68%

These reactions are critical for modifying the aromatic core while retaining the sulfonamide functionality.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Using Pd(PPh₃)₄ and arylboronic acids in THF/H₂O at 70°C, the bromine is replaced with aryl/heteroaryl groups. Example:

  • Substrate : 4-Bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide

  • Boronic Acid : Phenylboronic acid

  • Product : 4-Phenyl-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide

  • Yield : 82%

Buchwald-Hartwig Amination

Pd₂(dba)₃ and Xantphos enable C–N bond formation with secondary amines:

  • Amine : Morpholine

  • Product : 4-Morpholino-N-substituted derivative

  • Yield : 76%

Functionalization of the Hydroxyl Group

The hydroxyl group on the propyl chain undergoes typical alcohol reactions:

ReactionReagents/ConditionsProductsApplication
Esterification AcCl, pyridine, 0°C → RTAcetylated propyl chainProdrug synthesis
Oxidation PCC, CH₂Cl₂Ketone derivativeMetabolic stability studies
Silylation TBSCl, imidazole, DMFSilyl-protected derivativeIntermediate for SPOS

Sulfonamide Group Reactivity

The sulfonamide moiety exhibits the following behaviors:

Metal Coordination

The sulfonyl oxygen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or bioinorganic applications.

Radical Reactions

The bromine atom participates in radical-mediated pathways:

ProcessConditionsOutcome
Atom Transfer AIBN, Bu₃SnH, toluene, 100°CDehalogenation to benzene ring
Photoredox Coupling Ir(ppy)₃, blue LED, DMFC–H arylation with alkenes

Biological Interactions

While not a direct chemical reaction, the compound’s sulfonamide group inhibits carbonic anhydrase isoforms (e.g., CA-IX and CA-XII) via coordination to the zinc ion in the enzyme’s active site. Structural analogs show IC₅₀ values of 12–18 nM .

Comparative Reactivity Table

A comparison with structurally related sulfonamides highlights distinct reactivity profiles:

CompoundBromine ReactivityHydroxyl ReactivitySulfonamide Stability
4-Bromo-N-(4-chlorophenyl) derivativeModerateN/AHigh
4-Bromo-N-(naphthalenylpropyl) targetHighHighModerate
3-Bromo-N-(3-chlorophenyl) analogLowN/AHigh

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural frameworks exhibit significant anticancer activities. For instance, sulfonamide derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the naphthalene moiety is believed to enhance these effects by promoting interactions with biological targets involved in cell proliferation and survival pathways.

Antimicrobial Activity

Compounds featuring sulfonamide groups are known for their antimicrobial properties. The incorporation of the naphthalene structure may enhance the compound's efficacy against various bacterial strains. Studies have shown that modifications to the sulfonamide group can lead to improved activity against resistant bacterial strains, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of heterocyclic compounds like this sulfonamide derivative. Research has suggested that such compounds can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease. The compound's ability to penetrate the blood-brain barrier could be an essential factor in its therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide and its biological activity is vital for optimizing its therapeutic potential:

Structural Feature Impact on Activity
Bromine SubstitutionEnhances lipophilicity and biological activity
Hydroxy GroupContributes to solubility and potential hydrogen bonding
Naphthalene RingIncreases interaction with target biomolecules
Sulfonamide GroupEssential for antimicrobial and anticancer activities

Case Study 1: Anticancer Activity

A study investigated a series of naphthalene-based sulfonamides for their anticancer properties against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, particularly against breast cancer cells, suggesting a mechanism involving apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of sulfonamides were tested against common bacterial pathogens. The results demonstrated that modifications similar to those found in this compound resulted in enhanced antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound shares a benzenesulfonamide core with several analogues, but variations in substituents significantly influence physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Melting Point/State Biological Activity Reference
Target Compound 4-Br, 3-hydroxy-3-(naphthalen-1-yl)propyl C₂₁H₁₈BrN₃O₄S White amorphous solid Not explicitly reported
Oxadiazolone Derivative (E4X) 4-Br, 1-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl C₂₁H₁₈BrN₃O₄S Not reported Anticancer (ribonucleotide reductase inhibition)
Bromopropamide 4-Br, propylcarbamoyl C₁₀H₁₃BrN₂O₃S Crystalline solid (MP not specified) Antidiabetic, herbicide
4-Methyl Derivative (2b) 4-CH₃, 3-(naphthalen-1-ylamino)propyl C₂₀H₂₂N₂O₂S Not reported Kinase inhibition
TAS1553 5-Cl, fluorophenyl-oxadiazolyl C₂₂H₁₉ClFN₃O₄S Not reported Ribonucleotide reductase inhibition

Key Observations :

  • Oxadiazolone vs.
  • Crystallinity : The target compound’s amorphous nature contrasts with bromopropamide’s crystalline structure, suggesting differences in bioavailability and stability .

Physicochemical Properties

  • Melting Points: Analogues with rigid substituents (e.g., pyridinylamino groups in ) exhibit higher melting points (184–186°C) compared to the amorphous target compound .
  • Hydrogen Bonding : Bromopropamide forms extensive N–H⋯O and C–H⋯O hydrogen bonds, stabilizing its crystal lattice . The target compound’s amorphous state implies weaker intermolecular interactions, likely due to steric hindrance from the naphthyl group .

Biological Activity

4-Bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom, a naphthalene ring, and a sulfonamide group. Its structure can be summarized as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C19H18BrN1O3S1
Molecular Weight 396.32 g/mol
CAS Number 1421491-55-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : The naphthalene ring may facilitate binding to various receptors, altering their activity and leading to downstream biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (mg/mL)
Escherichia coli50
Staphylococcus aureus25
Pseudomonas aeruginosa100

These results suggest that the compound could serve as a lead in the development of new antimicrobial agents.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These findings indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial efficacy of various derivatives of benzenesulfonamide, including this compound. The results indicated that modifications to the naphthalene ring significantly influenced antimicrobial potency, with specific substitutions enhancing activity against resistant bacterial strains .

Pharmacokinetic Studies

Pharmacokinetic studies revealed that the compound interacts with human serum albumin (HSA), affecting its distribution in the bloodstream. Spectroscopic analyses suggested a moderate to strong binding affinity between HSA and the compound, which is crucial for its therapeutic efficacy .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-bromo-N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions, including sulfonamide coupling and hydroxylation. For example:

  • Step 1 : Bromination of benzenesulfonamide precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions.
  • Step 2 : Coupling the brominated sulfonamide with a naphthalene-bearing propylamine intermediate via nucleophilic substitution.
  • Step 3 : Hydroxylation at the 3-position of the propyl chain using oxidizing agents (e.g., KMnO₄) or enzymatic methods. Critical parameters include reaction temperature (often 60–80°C), solvent selection (e.g., DMF for polar aprotic conditions), and catalyst use (e.g., triethylamine for deprotonation). Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane mixtures) .

Q. How is the molecular structure of this compound confirmed?

Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify functional groups (e.g., aromatic protons at δ 7.2–8.5 ppm, hydroxyl protons at δ 2.5–3.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 465.2).
  • X-ray Crystallography : Resolves bond lengths (e.g., Br–C: ~1.88 Å) and torsional angles, revealing an L-shaped conformation due to steric hindrance between the naphthalene and sulfonamide groups .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screens include:

  • Enzyme Inhibition Assays : Testing against kinases or proteases (IC₅₀ values calculated via spectrophotometric methods).
  • Receptor Binding Studies : Radioligand displacement assays (e.g., competitive binding with 3^3H-labeled antagonists).
  • Cytotoxicity Profiling : MTT assays on cell lines (e.g., HEK-293, HeLa) to assess viability at 10–100 µM concentrations .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

Discrepancies in theoretical vs. experimental structures (e.g., dihedral angles) are addressed via:

  • Hydrogen Bond Analysis : N–H···O and C–H···O interactions (e.g., N1–O3 distance: 2.791 Å, angle: 171.9°) stabilize the crystal lattice .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., H···H: 55%, O···H: 30% contributions), confirming packing efficiency .
  • Comparative Studies : Overlaying with analogs (e.g., chlorpropamide) highlights substituent effects on conformation .

Q. What strategies mitigate low yields during scale-up synthesis?

Key approaches include:

  • Solvent Optimization : Replacing DMF with acetonitrile reduces side reactions.
  • Catalyst Screening : Transitioning from triethylamine to DMAP improves coupling efficiency.
  • Flow Chemistry : Continuous reactors enhance heat/mass transfer for bromination steps .

Q. How does the compound’s stereochemistry influence pharmacological activity?

  • Chiral Chromatography : Separates enantiomers (e.g., using Chiralpak AD-H columns).
  • Docking Simulations : Predicts binding affinity differences (e.g., R-enantiomer shows higher docking scores for COX-2).
  • In Vivo Testing : Pharmacokinetic studies in rodent models reveal enantiomer-specific bioavailability (e.g., S-enantiomer Tₘₐₓ: 2.1 vs. 1.4 hr for R) .

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